molecular formula C12H16O2 B14384904 5-(2-Methoxyphenyl)pent-4-EN-1-OL CAS No. 90122-55-7

5-(2-Methoxyphenyl)pent-4-EN-1-OL

Cat. No.: B14384904
CAS No.: 90122-55-7
M. Wt: 192.25 g/mol
InChI Key: SAWTVYJSFOVDLW-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pent-4-EN-1-OL is an organic compound with the molecular formula C12H16O2. It is characterized by the presence of a methoxyphenyl group attached to a pentenol chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)pent-4-EN-1-OL typically involves the reaction of 2-methoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps to introduce the pentenol chain. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of continuous flow reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)pent-4-EN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-Methoxyphenyl)pent-4-en-1-one.

    Reduction: Formation of 5-(2-Methoxyphenyl)pentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methoxyphenyl)pent-4-EN-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)pent-4-EN-1-OL involves its interaction with specific molecular targets and pathways. The methoxy group and the double bond play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: Similar structure but with a triple bond instead of a double bond.

    Pent-4-en-1-ol: Lacks the methoxyphenyl group.

    2-Methoxyphenylpentane: Saturated version without the double bond.

Uniqueness

5-(2-Methoxyphenyl)pent-4-EN-1-OL is unique due to the presence of both the methoxyphenyl group and the pentenol chain, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

90122-55-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-(2-methoxyphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O2/c1-14-12-9-5-4-8-11(12)7-3-2-6-10-13/h3-5,7-9,13H,2,6,10H2,1H3

InChI Key

SAWTVYJSFOVDLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CCCCO

Origin of Product

United States

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